molecular formula C4H5N3O3 B15053382 (2-nitro-1H-imidazol-5-yl)methanol CAS No. 89176-71-6

(2-nitro-1H-imidazol-5-yl)methanol

Cat. No.: B15053382
CAS No.: 89176-71-6
M. Wt: 143.10 g/mol
InChI Key: GLJCQPWJBWFPME-UHFFFAOYSA-N
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Description

(2-nitro-1H-imidazol-5-yl)methanol is an organic compound with the molecular formula C4H5N3O3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitro-1H-imidazol-5-yl)methanol typically involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps: the formation of 2-hydroxymethylimidazole followed by nitration to yield the final product.

Chemical Reactions Analysis

Types of Reactions

(2-nitro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized imidazole compounds.

Scientific Research Applications

(2-nitro-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (2-nitro-1H-imidazol-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-nitro-1H-imidazole-2-methanol
  • 2-methyl-5-nitro-1H-imidazole-1-ethanol
  • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness

(2-nitro-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

89176-71-6

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

(2-nitro-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C4H5N3O3/c8-2-3-1-5-4(6-3)7(9)10/h1,8H,2H2,(H,5,6)

InChI Key

GLJCQPWJBWFPME-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)[N+](=O)[O-])CO

Origin of Product

United States

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